Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate
Overview
Description
Introduction Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate is a compound of interest in various fields of chemistry and pharmacology. It is relevant in the synthesis of complex organic molecules and has potential applications in pharmaceuticals.
Synthesis Analysis The synthesis process of related compounds typically involves methods such as Knoevenagel condensation reactions and other complex organic synthesis techniques. For example, Kumar et al. (2016) described the synthesis of a related compound, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, through Knoevenagel condensation of 4-chlorobenzaldehyde and ethyl acetoacetate (Kumar et al., 2016).
Molecular Structure Analysis The molecular structure of such compounds can be elucidated using spectroscopic methods like NMR, IR, and X-ray crystallography. For instance, a study by Czajgucki et al. (2003) used 1H NMR spectroscopy for structure determination (Czajgucki et al., 2003).
Chemical Reactions and Properties This category includes reactions like carbonylations and hydrogenations. A study by Ishii et al. (1997) discusses a carbonylation reaction involving a piperazine ring, which could be relevant to understanding the chemical behavior of Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate (Ishii et al., 1997).
Physical Properties Analysis The physical properties of such compounds, including their crystalline structure and melting points, are crucial for their application in synthesis and drug design. Vogt et al. (2013) characterized polymorphic forms of a related compound using X-ray diffraction techniques (Vogt et al., 2013).
Scientific Research Applications
Biomarker Development for Tobacco Exposure and Cancer Research
The measurement of human urinary carcinogen metabolites, such as those derived from benzene and naphthol among smokers or non-smokers exposed to environmental tobacco smoke (ETS), provides crucial information about tobacco and cancer. The development and application of biomarkers like NNAL and NNAL-Gluc, derived from tobacco-specific nitrosamines, are instrumental in studies on ETS exposure and tobacco-related cancer risks. This approach underscores the significance of biochemical markers in evaluating carcinogen exposure and metabolism in humans, aiding in cancer research and public health interventions (Hecht, 2002).
Biodegradation and Environmental Remediation
The biodegradation and fate of gasoline ether oxygenates like ethyl tert-butyl ether (ETBE) in soil and groundwater highlight the capabilities of microorganisms to utilize ETBE as a carbon and energy source. This research elucidates aerobic biodegradation pathways, identifying specific enzymes and genetic markers involved in the process. Such studies provide a foundation for employing bioremediation techniques to address pollution from gasoline additives, enhancing environmental cleanup strategies (Thornton et al., 2020).
Drug Discovery and Molecular Pharmacology
Investigations into AKR1C3 inhibitors demonstrate the potential of targeting specific enzymes for the treatment of hormonal and hormone-independent malignancies. The identification of potent and selective inhibitors through patent literature reviews reveals the ongoing efforts in developing new therapeutic agents. Such research contributes to the broader field of medicinal chemistry, offering insights into drug design and the molecular mechanisms underlying cancer and other diseases (Penning, 2017).
Ethylene and Plant Biology
The role of ethylene and its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), in plant biology, extends beyond simple growth regulation. Research on ACC underscores its multifaceted roles, including signaling independently of ethylene, influencing plant growth, and stress responses. Such insights contribute to our understanding of plant hormone biology and its implications for agriculture and horticulture (Van de Poel & Van Der Straeten, 2014).
properties
IUPAC Name |
benzyl (2R)-2-[(1R,2S)-3-ethoxy-1,2-dihydroxy-3-oxopropyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-2-24-17(22)16(21)15(20)14-10-6-7-11-19(14)18(23)25-12-13-8-4-3-5-9-13/h3-5,8-9,14-16,20-21H,2,6-7,10-12H2,1H3/t14-,15-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZWZAYRGSPQQL-OAGGEKHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1CCCCN1C(=O)OCC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]([C@@H]([C@H]1CCCCN1C(=O)OCC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448226 | |
Record name | Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate | |
CAS RN |
160169-48-2 | |
Record name | Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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